

A Head-to-Head Comparison of 3,3-Dialkyl Oxindoles in Biological Assays

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Compound of Interest

Compound Name: *3,3-Dimethylindolin-2-one*

Cat. No.: B045635

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For Researchers, Scientists, and Drug Development Professionals

The 3,3-dialkyl oxindole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a head-to-head comparison of various 3,3-dialkyl oxindole derivatives, summarizing their performance in key biological assays. The data presented is compiled from multiple studies to offer a comparative overview for researchers in oncology, neurobiology, and inflammatory diseases. Detailed experimental protocols for the cited assays are provided to support the reproduction and further investigation of these promising compounds.

Data Presentation: Comparative Efficacy of 3,3-Dialkyl Oxindoles

The following table summarizes the in vitro activity of selected 3,3-dialkyl oxindole derivatives against various cancer cell lines. The data is presented as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), providing a quantitative measure of their cytotoxic potential.

| Compound ID | Substitution at C3 | Target Cell Line | IC50 (μM) | Biological Activity | Reference |
|-----------------------|--|-----------------------|--------------|----------------------------------|-----------|
| Compound 6d | Disubstituted with a nitrogen-containing alkyl group | PC3 (Prostate) | Low μM range | Anticancer | [1] |
| MCF7 (Breast) | Low μM range | Anticancer | [1] | | |
| SW620 (Colon) | Low μM range | Anticancer | [1] | | |
| MiaPaca2 (Pancreatic) | Low μM range | Anticancer | [1] | | |
| A375 (Melanoma) | Low μM range | Anticancer | [1] | | |
| SH-859 | Branched alkyl group | 786-O (Kidney) | 14.3 | Anticancer | [2] |
| SH-763 | Linear alkyl group | 786-O (Kidney) | 14.5 | Anticancer | [2] |
| SH-886 | Chloro-substituted with an amide group | 786-O (Kidney) | 16.7 | Anticancer | [2] |
| Compound 5l | 6-Cl oxindole with 3-pyridyl moiety | Leukemia | GI50: 3.39 | Anticancer (FLT3/CDK2 inhibitor) | [3] |
| Colon Cancer | GI50: 5.97 | (FLT3/CDK2 inhibitor) | [3] | Anticancer | |
| Compound 4b | Diindolyl | SK-N-SH (Neuroblasto) | 4.7 | Anticancer | [4] |

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| | | | |
|----------------------|---------------------------------------|----------------------|--------------------------|
| DU-145 (Prostate) | 5 | Anticancer | [4] |
| Compound 4c | Diindolyl with 5-methoxyindol e | DU-145 (Prostate) | 2.2 Anticancer [4] |
| Compound 4d | Diindolyl with 6-methoxyindol e | DU-145 (Prostate) | 1.2 Anticancer [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods to ensure reproducibility.

Anticancer Activity Screening (MTT Assay)

This protocol is used to assess the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Materials:

- 3,3-dialkyl oxindole compounds
- Human cancer cell lines (e.g., 786-O, NRK52E)
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)

- 96-well plates
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates at a suitable density and incubate for 24 hours.
- Treat the cells with various concentrations of the 3,3-dialkyl oxindole compounds (e.g., 5 to 50 μ M) for 48 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the IC₅₀ value from the dose-response curve.[\[5\]](#)

NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)

This assay is employed by the National Cancer Institute to screen compounds against 60 different human cancer cell lines.

Materials:

- 60 human cancer cell lines
- RPMI 1640 medium with 5% FBS and 2 mM L-glutamine
- Test compounds solubilized in DMSO
- Trichloroacetic acid (TCA)
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
- 10 mM Tris base solution

- 96-well microtiter plates

Procedure:

- Inoculate cells into 96-well plates and incubate for 24 hours.
- Add the test compound at a single high dose (e.g., 10^{-5} M).
- Incubate for 48 hours.
- Fix the cells with cold 50% (w/v) TCA.
- Stain with SRB solution for 10 minutes at room temperature.
- Wash five times with 1% acetic acid to remove unbound dye and air dry.
- Solubilize the bound stain with 10 mM Tris base solution.
- Read the absorbance at 515 nm.
- For compounds showing significant growth inhibition, a five-dose response curve is generated to determine GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).

Kinase Inhibition Assays (FLT3, CDK2, VEGFR-2)

These assays determine the ability of the compounds to inhibit specific kinases involved in cancer signaling pathways. A general protocol for a luminescence-based kinase assay is provided.

Materials:

- Recombinant kinase (e.g., FLT3, CDK2, VEGFR-2)
- Kinase substrate (e.g., a specific peptide)
- ATP
- Kinase assay buffer

- Test compounds in DMSO
- Luminescence-based kinase assay kit (e.g., ADP-Glo™)
- White 96-well plates
- Luminometer

Procedure:

- Add the test compound at various concentrations to the wells of a white 96-well plate.
- Add the kinase and its specific substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate at 30°C for a specified time (e.g., 45 minutes).
- Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
- The luminescent signal is proportional to the amount of ADP and thus to the kinase activity.
- Calculate the percent inhibition and IC50 values.

Senescence-Associated β -Galactosidase (SA- β -gal) Assay

This assay is used to identify senescent cells, a state of irreversible cell cycle arrest.

Materials:

- Cell culture (e.g., primary human fibroblasts)
- Phosphate-buffered saline (PBS)
- Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

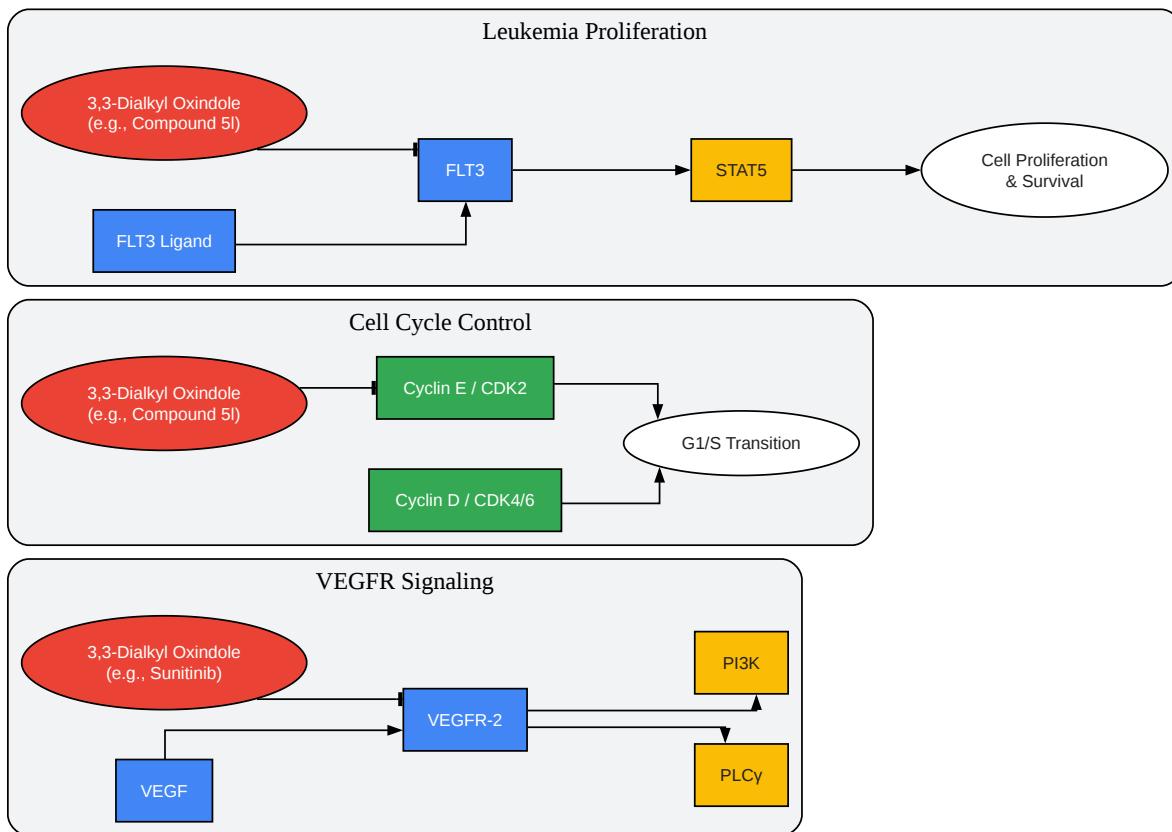
- Staining solution containing X-gal (5-bromo-4-chloro-3-indolyl- β -D-galactopyranoside) at pH 6.0.
- Microscope

Procedure:

- Wash the cultured cells with PBS.
- Fix the cells for 3-5 minutes at room temperature.
- Wash the cells again with PBS.
- Add the SA- β -gal staining solution.
- Incubate at 37°C without CO₂ for 12-16 hours.
- Observe the cells under a microscope for the development of a blue color, which indicates SA- β -gal activity.
- Quantify the percentage of blue-stained senescent cells.[\[6\]](#)

Mandatory Visualizations Signaling Pathways

The following diagrams illustrate key signaling pathways targeted by 3,3-dialkyl oxindoles.

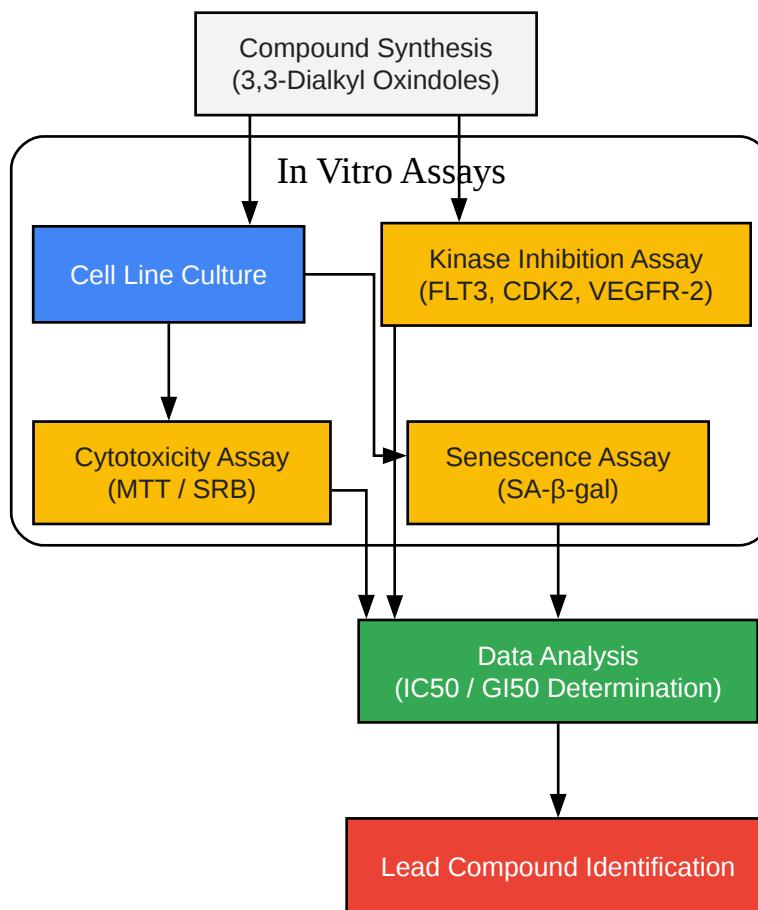


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Caption: Key signaling pathways inhibited by 3,3-dialkyl oxindoles in cancer.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the biological activity of 3,3-dialkyl oxindoles.



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Caption: General experimental workflow for the biological evaluation of 3,3-dialkyl oxindoles.

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